Welcome to the BenchChem Online Store!
molecular formula C6H7N3O4 B1392783 methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate CAS No. 796038-07-8

methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1392783
M. Wt: 185.14 g/mol
InChI Key: FZEMXZUQMMIYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871790B2

Procedure details

To a solution of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate (351.2, 0.48 g, 2.60 mmol) in MeOH (15 ml) under nitrogen was added palladium on carbon (10%, 0.25 g). The flask was further degassed with nitrogen and filled with H2 through a balloon. The mixture was stirred at room temperature for 1.5 hours. After purging the system with nitrogen, the reaction mixture was filtered through a Celite cake and concentrated to give 363 mg (90%) of a white solid. m/z (ES+) 156 (M+H)+.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-])=O)=[CH:5][C:4]([C:10]([O:12][CH3:13])=[O:11])=[N:3]1>CO.[Pd]>[NH2:7][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:5]=1

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
CN1N=C(C=C1[N+](=O)[O-])C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was further degassed with nitrogen
ADDITION
Type
ADDITION
Details
filled with H2 through a balloon
CUSTOM
Type
CUSTOM
Details
After purging the system with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a Celite cake
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(=NN1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 363 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.